N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene ring, a tribromophenoxy group, and an acetohydrazide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE typically involves the condensation of naphthalen-2-ylmethylidene with 2-(2,4,6-tribromophenoxy)acetohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.
Scientific Research Applications
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylmethylidene derivatives: Compounds with similar naphthalene-based structures.
Tribromophenoxy derivatives: Compounds containing the tribromophenoxy group.
Acetohydrazide derivatives: Compounds with the acetohydrazide moiety.
Uniqueness
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-2-(2,4,6-TRIBROMOPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13Br3N2O2 |
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Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C19H13Br3N2O2/c20-15-8-16(21)19(17(22)9-15)26-11-18(25)24-23-10-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2,(H,24,25)/b23-10+ |
InChI Key |
ATHZDXIKNDWVQH-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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